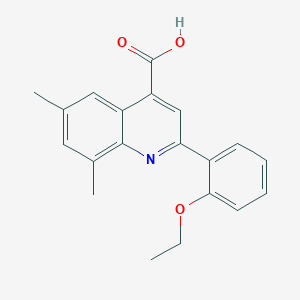

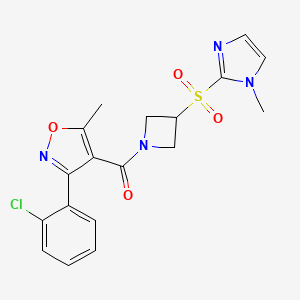

![molecular formula C6H3ClO2S3 B2789239 Thieno[3,2-b]thiophene-5-sulfonyl chloride CAS No. 2503207-46-1](/img/structure/B2789239.png)

Thieno[3,2-b]thiophene-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,2-b]thiophene is an organic compound that consists of two fused thiophene rings . It is one of the four regioisomers of thienothiophene, based on the orientation of two sulphur atoms in both rings . Thienothiophenes are aromatic and bicyclic, often compared to naphthalene . They are the topic of academic research but have no commercial applications nor are they or their derivatives found naturally .

Synthesis Analysis

Thieno[3,2-b]thiophene was first isolated in very low yield upon heating citric acid, a source of a six-carbon linear chain, with P4S10 . More efficient syntheses of this and the other two stable thienothiophenes involve cyclization reactions of substituted thiophenes . A number of methodologies have been adopted to synthesize thienothiophene derivatives .Molecular Structure Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thienothiophenes have been used in various chemical reactions. For instance, the brominated precursor of a thienothiophene derivative was converted into another compound by reacting with an appropriate arylboronic acid using Pd(PPh3)4 in refluxing THF .Physical and Chemical Properties Analysis

Thieno[3,2-b]thiophene is a white solid with a melting point of 56.0-56.5 °C . Thienothiophenes absorb in the near-infrared region with extremely high molar extinction coefficients, due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .Direcciones Futuras

Thienothiophenes have many applications including pharmaceutical as well as optoelectronic properties . They show various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . Future research may focus on these areas.

Mecanismo De Acción

Mode of Action

It’s known that thiophene derivatives can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Biochemical Pathways

Thieno[3,2-b]thiophene-2-sulfonyl chloride may potentially affect various biochemical pathways due to its structural similarity to other thiophene derivatives .

Result of Action

It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

thieno[3,2-b]thiophene-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAJDJLURXQMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

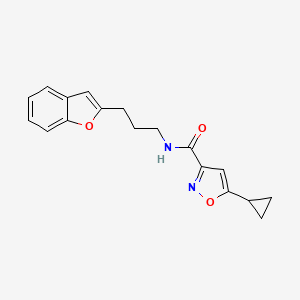

![N-benzyl-N-(4-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789158.png)

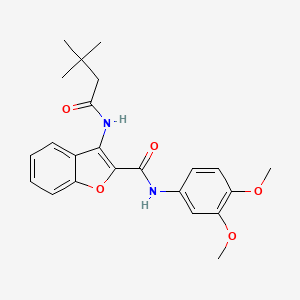

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)azetidine-1-carboxamide](/img/structure/B2789161.png)

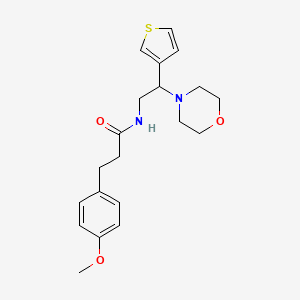

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2789162.png)

![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2789163.png)

![6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2789164.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)

![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2789174.png)